molecular formula C9H18N2 B586811 1,4-Dimethyloctahydro-1H-cyclopenta[b]pyrazine CAS No. 154393-82-5

1,4-Dimethyloctahydro-1H-cyclopenta[b]pyrazine

Cat. No.: B586811
CAS No.: 154393-82-5
M. Wt: 154.257
InChI Key: RRPRGGRVGDTZHP-UHFFFAOYSA-N
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Description

1,4-Dimethyloctahydro-1H-cyclopenta[b]pyrazine is a nitrogen-containing heterocyclic compound It features a cyclopentane ring fused with a pyrazine ring, with two methyl groups attached at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyloctahydro-1H-cyclopenta[b]pyrazine typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable diamine and a diketone, the cyclization can be induced by heating in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyloctahydro-1H-cyclopenta[b]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced nitrogen-containing compounds.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

1,4-Dimethyloctahydro-1H-cyclopenta[b]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dimethyloctahydro-1H-cyclopenta[b]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethyloctahydro-1H-cyclopenta[b]pyrazine is unique due to its specific arrangement of nitrogen atoms within the fused ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1,4-dimethyl-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-10-6-7-11(2)9-5-3-4-8(9)10/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPRGGRVGDTZHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2C1CCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90667868
Record name 1,4-Dimethyloctahydro-1H-cyclopenta[b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90667868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154393-82-5
Record name 1,4-Dimethyloctahydro-1H-cyclopenta[b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90667868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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